molecular formula C4H10ClN B1321207 (r)-2-Methylazetidine hydrochloride CAS No. 791614-71-6

(r)-2-Methylazetidine hydrochloride

Cat. No.: B1321207
CAS No.: 791614-71-6
M. Wt: 107.58 g/mol
InChI Key: WYQBCZUEZOFZFT-PGMHMLKASA-N
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Description

-2-Methylazetidine hydrochloride is an organic compound belonging to the class of azetidines, a family of heterocyclic organic compounds. It is a colorless, crystalline solid with a strong odor. The compound is soluble in polar solvents such as water and alcohols and is used in a variety of industrial and scientific applications. It is also known as 2-methylazetidine hydrochloride, N-methylazetidine hydrochloride, or N-methyl-2-azetidine hydrochloride.

Scientific Research Applications

1. Synthesis of Polyhydroxylated Azetidine Iminosugars

Researchers have explored the synthesis of azetidine iminosugars from d-glucose, which are significant due to their glycosidase inhibitory activity. This process involves key steps like the intramolecular Mitsunobu reaction. Compounds synthesized through this method, including N-methylated compounds, exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).

2. Routes for Preparing (S)-2-Methylazetidine

Two scalable syntheses for (S)-2-methylazetidine have been developed, focusing on in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. These methods are suitable for large-scale production and achieve good overall yields with high enantiomeric excess (Dowling et al., 2016).

3. Synthesis of 2-Carboxy-4-Methylazetidine

The synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, has been reported. This synthesis route is notable for its practical yield and potential applications in creating abnormally high molecular weight polypeptides (Soriano et al., 1980).

4. Efficient Biotransformations of Azetidine-2-Carbonitriles

Biotransformation processes involving racemic 1-benzylazetidine-2-carbonitriles and related compounds have been utilized to afford corresponding azetidine-2-carboxylic acids and amide derivatives with excellent yields and enantioselectivity. This process has demonstrated significant applications in the synthesis of various amino carboxamides and azetidine-fused derivatives (Leng et al., 2009).

5. Polyhydroxylated Azetidine Iminosugars: Synthesis and Molecular Docking Studies

An efficient strategy for the synthesis of unknown azetidine iminosugars from d-glucose has been developed. This process involves various steps, including intramolecular nucleophilic displacement and hydrogenolysis, with a focus on glycosidase inhibitory activity. The synthesized compounds showed potent inhibitory effects against specific enzymes, supported by molecular docking studies (Lawande et al., 2017).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

(2R)-2-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791614-71-6
Record name (2R)-2-methylazetidine hydrochloride
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